molecular formula C8H5NO2 B040033 2H-pyrano[3,2-c]pyridin-2-one CAS No. 116922-80-6

2H-pyrano[3,2-c]pyridin-2-one

Cat. No. B040033
CAS RN: 116922-80-6
M. Wt: 147.13 g/mol
InChI Key: AVHUAXRCQKTOLS-UHFFFAOYSA-N
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Description

2H-pyrano[3,2-c]pyridin-2-one is a heterocyclic compound that contains oxygen and nitrogen . It is part of a class of compounds known as pyranopyridines, which are functionalized oxygen and nitrogen-containing heterocycles consisting of pyrane and pyridone units . These compounds are considered biologically active molecules and are found in many natural products including carbohydrates, antibiotics, and pheromones .


Synthesis Analysis

The synthesis of 2H-pyrano[3,2-c]pyridin-2-one derivatives has been achieved using a simple route . The molecules were prepared by two methods with good yield . In one study, 2H-pyrano[3,2-c]quinolin-2-ones were prepared by a cyclocondensation of easily available 4-oxo-1,4-dihydroquinoline-3-carbaldehydes with monosubstituted acetic acids .


Molecular Structure Analysis

The molecular structure of 2H-pyrano[3,2-c]pyridin-2-one is characterized by the presence of a pyrane and a pyridone unit . The exact structure can be determined using techniques such as NMR .


Chemical Reactions Analysis

The chemical reactions involving 2H-pyrano[3,2-c]pyridin-2-one are influenced by various factors. For instance, the effect of solvent and concentration on the fluorescence properties of the compound has been demonstrated . The high fluorescence intensity in the range of 70,000–75,000 a. u. was obtained with a concentration equal to 10^-6 M of prepared molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2H-pyrano[3,2-c]pyridin-2-one can be determined using various analytical techniques. For instance, NMR can be used to characterize its structure .

Scientific Research Applications

  • Synthesis of Heterocycles : Pratap and Ram (2017) discuss how 2H-pyran-2-one serves as a Michael acceptor and a precursor for synthesizing a range of heterocycles like pyridine, pyrimidine, quinolines, isoquinolines, and others (Pratap & Ram, 2017).

  • Antiviral and Antileishmanial Agents : Fan et al. (2010) found that hybrid compounds of pyrano[3,2-c]pyridone and pyrano[4,3-b]pyran exhibited potential as antiviral and antileishmanial agents (Fan et al., 2010).

  • Biomedical Applications : Elinson et al. (2018) demonstrated an efficient 'one-pot' process for synthesizing pyrano[3,2-c]pyridine systems, which can be functionalized for various biomedical uses (Elinson et al., 2018).

  • Synthesis of Pyrano Derivatives : Strah et al. (1996) described using the 2H-pyrano[3,2-c]pyridine system for synthesizing various compounds and transforming them into 2H-pyrano[3,2-c]pyridine derivatives (Strah, Svete, & Stanovnik, 1996).

  • Library Validation : Safaei et al. (2013) reported the efficient one-pot synthesis of novel pyrano[3,2-b]pyrazolo[4,3-e]pyridin-8(1H)-ones for library validation (Safaei et al., 2013).

  • Drug Functionalization : Han et al. (2020) discussed the synthesis of polycyclic fused pyrano[2,3-b]pyridines for late-stage functionalization of drugs with CN groups (Han et al., 2020).

  • Antihypertensive Activity : Kumar and Mashelkar (2008) synthesized substituted 2H-pyrano[3,2-e][1,2,4]triazolo[4,3-a]pyridine derivatives with expected antihypertensive activity (Kumar & Mashelkar, 2008).

  • Synthetic and Biomedical Applications : Donaire-Arias et al. (2022) focused on pyrazolo[3,4-b]pyridines, covering their diverse synthetic methods and applications in anti-inflammatory and anti-cancer treatments (Donaire-Arias et al., 2022).

  • Synthesis of Hybrid Catalysts : Parmar et al. (2023) emphasized the importance of hybrid catalysts in synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, crucial for the medicinal and pharmaceutical industries (Parmar, Vala, & Patel, 2023).

Future Directions

The future research directions for 2H-pyrano[3,2-c]pyridin-2-one could involve further exploration of its synthesis, characterization, and potential applications. For instance, the development of more efficient synthesis methods, investigation of its fluorescence properties, and exploration of its potential biological activities could be areas of future research .

properties

IUPAC Name

pyrano[3,2-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-8-2-1-6-5-9-4-3-7(6)11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHUAXRCQKTOLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC2=C1C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30554985
Record name 2H-Pyrano[3,2-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30554985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-pyrano[3,2-c]pyridin-2-one

CAS RN

116922-80-6
Record name 2H-Pyrano[3,2-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30554985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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